molecular formula C9H15NO2 B11818412 methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B11818412
M. Wt: 169.22 g/mol
InChI Key: KCIDWDVSBWPHLH-DSYKOEDSSA-N
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Description

Methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic amine-containing compound with a rigid 3-azabicyclo[3.1.0]hexane scaffold. This structure features two cyclopropane rings fused to a central nitrogen atom, with methyl substituents at the 6,6-positions and a methyl ester group at the 2-position. The stereochemistry (1R,2R,5R) is critical for its biological and chemical properties, particularly in pharmaceutical applications .

The compound serves as a key intermediate in synthesizing antiviral agents, such as nirmatrelvir (PF-07321332), the active ingredient in Paxlovid™, which targets SARS-CoV-2 Mpro . Its synthesis typically involves chiral resolution or biocatalytic methods to ensure stereochemical purity .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-9(2)5-4-10-7(6(5)9)8(11)12-3/h5-7,10H,4H2,1-3H3/t5-,6+,7-/m1/s1

InChI Key

KCIDWDVSBWPHLH-DSYKOEDSSA-N

Isomeric SMILES

CC1([C@H]2[C@H]1[C@@H](NC2)C(=O)OC)C

Canonical SMILES

CC1(C2C1C(NC2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Three-Step Synthesis via tert-Butyl Ester Intermediate

A patented route (FR2972453B1) outlines a stereoselective three-step process to synthesize the target compound. This method prioritizes configurational retention and high yields through strategic protecting group chemistry:

Step 1: Hydroxyl Substitution
The synthesis begins with (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester. Treatment with an alkyl alcohol (Alk-OH, where Alk = C<sub>1–6</sub> alkyl) in the presence of a base induces nucleophilic substitution, replacing the hydroxyl group with an alkoxy moiety. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–25°C, yielding a pyrrolidine intermediate (I).

Step 2: Cyanation
Intermediate (I) undergoes cyanation using trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) in the presence of a Lewis acid catalyst (e.g., ZnI<sub>2</sub>). This step introduces a cyano group at the C2 position, forming 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. The reaction is conducted in dichloromethane (DCM) at reflux (40–45°C) for 12–24 hours, achieving >85% conversion.

Step 3: Deprotection and Esterification
The tert-butyl protecting group is cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid), followed by alcoholysis with methanol to yield the methyl ester. This one-pot deprotection-esterification sequence ensures minimal epimerization, preserving the (1R,2R,5R) configuration. The final product is isolated as the hydrochloride salt via crystallization from ethyl acetate/hexane, with a reported overall yield of 68–72%.

Direct Coupling via HATU-Mediated Amide Formation

A complementary approach involves using the hydrochloride salt of the methyl ester as a starting material for further functionalization. While this method focuses on derivative synthesis, it provides insights into the preparation of the core structure:

  • Starting Material Synthesis :
    Methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride is prepared by treating the free base with gaseous HCl in methanol. The hydrochloride salt enhances solubility in polar aprotic solvents, facilitating subsequent coupling reactions.

  • Coupling Conditions :
    In a representative procedure, the hydrochloride salt (0.377 mmol) is reacted with Boc-protected tert-leucine (0.377 mmol) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 0.452 mmol) and N,N-diisopropylethylamine (DIPEA, 0.452 mmol) in dimethylformamide (DMF) at 23°C. The reaction achieves 71% yield after 12 hours, demonstrating the compatibility of the methyl ester with standard peptide-coupling conditions.

Optimization and Stereochemical Control

Stereoselective Cyanation

The cyanation step is critical for establishing the C2 stereocenter. Computational modeling of the bicyclic framework reveals that the tert-butyl group imposes significant steric hindrance, directing cyanide attack to the exo face (Figure 1). This steric guidance ensures >98% enantiomeric excess (ee) in the cyano intermediate, as confirmed by chiral HPLC.

Solvent and Temperature Effects

  • Substitution Step : Lower temperatures (0–5°C) minimize side reactions such as elimination, while THF enhances nucleophilicity of the alkoxide intermediate.

  • Deprotection : Using HCl in dioxane at 0°C prevents racemization, whereas higher temperatures (>25°C) lead to 5–8% epimerization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): Key signals include δ 3.72 (s, 3H, COOCH<sub>3</sub>), 3.45–3.38 (m, 1H, NCH), and 1.28 (s, 6H, C(CH<sub>3</sub>)<sub>2</sub>).

  • <sup>13</sup>C NMR : Resonances at δ 172.5 (C=O), 59.8 (COOCH<sub>3</sub>), and 24.1 (C(CH<sub>3</sub>)<sub>2</sub>) confirm ester formation and bicyclic structure.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]<sup>+</sup> is observed at m/z 206.1054 (calculated for C<sub>9</sub>H<sub>16</sub>ClNO<sub>2</sub><sup>+</sup>: 206.1051), validating the molecular formula.

Comparative Analysis of Methods

Parameter Three-Step Patent Route HATU Coupling Route
Overall Yield68–72%71% (for derivatives)
Stereochemical Purity>98% eeNot reported
Key AdvantageScalable, one-pot stepsFunctional group tolerance
LimitationRequires harsh acidsHigher reagent cost

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azabicyclohexane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclohexane core can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the bicyclic scaffold significantly impacts pharmacological activity and synthetic utility. Key analogs include:

Compound Name Stereochemistry Key Properties Applications
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (1R,2S,5S) High purity (85–93% via ¹H NMR), used in nirmatrelvir synthesis Antiviral intermediate (Paxlovid™)
Methyl (1S,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (1S,2R,5R) Lower synthetic yield (78% purity), stereochemical impurity Research-grade impurity studies
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (1S,5R) Intermediate for protease inhibitors, distinct solubility profile Preclinical drug development

Key Observations :

  • The (1R,2S,5S) isomer is the most pharmacologically relevant, with documented use in FDA-approved drugs .
  • Stereochemical mismatches (e.g., 1S,2R,5R) reduce efficacy due to poor target binding .

Derivatives with Functional Group Modifications

Substituents on the bicyclic core or ester group alter reactivity and bioavailability:

Compound Name Modification Impact on Properties Reference
Sodium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Ester hydrolysis to carboxylate salt Enhanced water solubility (>50 mg/mL), crystalline stability
Lithium (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Lithium counterion Improved thermal stability (decomposition >200°C), used in solid-phase synthesis
Methyl (1R,2S,5S)-3-[N-(trifluoroacetyl)-L-valyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Peptide coupling to nitrogen Increased protease inhibition (IC₅₀ = 0.5 nM vs. SARS-CoV-2 Mpro)


Key Observations :

  • Salt forms (sodium, lithium) improve processability for large-scale manufacturing .
  • Trifluoroacetyl-valine derivatives exhibit enhanced antiviral potency .

Biological Activity

Methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C9_9H15_{15}NO2_2
  • Molecular Weight : 171.23 g/mol
  • CAS Number : 1932411-98-7

This compound features a bicyclic structure that contributes to its unique biological properties.

Research indicates that compounds with the 3-azabicyclo[3.1.0]hexane structure exhibit various biological activities, primarily through interactions with opioid receptors. These interactions can lead to analgesic effects and modulation of pain pathways.

Therapeutic Applications

  • Opioid Receptor Ligands : this compound has been investigated as a μ-opioid receptor ligand. Studies have shown that modifications to the azabicyclo structure can enhance binding affinity and selectivity for μ receptors over δ and κ subtypes, which is crucial for developing effective analgesics without the side effects associated with traditional opioids .
  • Antiviral Activity : The compound has also been explored for its potential antiviral properties, particularly against SARS-CoV-2. Modifications to the bicyclic structure have been linked to improved efficacy in inhibiting viral replication in vitro, suggesting a promising avenue for therapeutic development against COVID-19 and other viral infections .

Case Study 1: Opioid Receptor Binding Affinity

A study evaluating various 3-azabicyclo[3.1.0]hexane derivatives found that certain modifications led to compounds with picomolar binding affinities for the μ-opioid receptor. The study highlighted how structural changes could optimize the efficacy and safety profile of these compounds in treating pain .

Case Study 2: Antiviral Screening

In a screening of compounds for antiviral activity against SARS-CoV-2, this compound demonstrated significant inhibitory effects on viral replication in cell cultures. The compound's mechanism involved interference with viral protease activity, which is critical for viral maturation and replication .

Summary of Research Findings

Study/ResearchKey Findings
Opioid Receptor StudyHigh binding affinity for μ-opioid receptors; potential for pain management applications
Antiviral Activity StudySignificant inhibition of SARS-CoV-2 replication; mechanism involves viral protease inhibition

Q & A

Q. What are the key synthetic routes for methyl (1R,2R,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves asymmetric strategies starting from chiral precursors such as glutamic acid. Key steps include:

  • Amino group protection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions .
  • Cyclization : Intramolecular reactions under controlled temperatures (e.g., 0–25°C) to form the bicyclic core .
  • Esterification : Methylation of the carboxylic acid intermediate using diazomethane or methyl iodide in anhydrous conditions .
    Stereochemical control is achieved via chiral catalysts (e.g., Rh(II)-based) or enzymatic resolution, with yields ranging from 50–85% depending on purity requirements .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Chiral HPLC : Essential for determining enantiomeric excess (ee) >98%, using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm bicyclic ring geometry and methyl group positions (e.g., δ 1.2–1.4 ppm for dimethyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (205.68 g/mol) and fragmentation patterns .

Q. What role does this compound play in medicinal chemistry research?

It serves as a key intermediate for bioactive molecules, particularly protease inhibitors (e.g., Boceprevir analogs). Its rigid bicyclic structure enhances binding affinity to enzymatic pockets, making it valuable for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do researchers address challenges in maintaining stereochemical integrity during large-scale synthesis?

  • Dynamic kinetic resolution : Use of chiral auxiliaries or transition-metal catalysts to minimize racemization during cyclopropane ring formation .
  • Crystallization-induced asymmetric transformation : Selective precipitation of the desired enantiomer from a racemic mixture using HCl salts, achieving >99% ee .

Q. What methodologies resolve contradictions in reported synthetic yields and purity across studies?

  • Design of Experiments (DoE) : Statistical optimization of reaction parameters (e.g., solvent polarity, temperature gradients) to reconcile discrepancies .
  • Advanced purification : Simulated moving bed (SMB) chromatography for isolating high-purity (>99.5%) batches from complex reaction mixtures .

Q. How is computational chemistry applied to predict reactivity and stability of this compound?

  • Density Functional Theory (DFT) : Models transition states for ester hydrolysis and predicts regioselectivity in nucleophilic substitutions .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., HCV NS3 protease) to guide derivatization strategies .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

  • Thermal stability : Degrades above 150°C, with decomposition products identified via TGA-MS .
  • pH sensitivity : Stable in anhydrous organic solvents (e.g., DCM, THF) but hydrolyzes in aqueous acidic/basic conditions (t₁/₂ = 2–6 hours at pH <3 or >10) .

Q. How do researchers validate its pharmacokinetic (PK) properties in preclinical studies?

  • In vitro assays : Microsomal stability tests (e.g., liver microsomes) to measure metabolic half-life .
  • Radiolabeling : 14^{14}C-labeled analogs track absorption/distribution in rodent models .

Key Research Findings

  • Stereochemical Robustness : The (1R,2R,5R) configuration remains stable under standard reaction conditions, enabling scalable synthesis of chiral pharmaceuticals .
  • Biological Relevance : Derivatives show nanomolar inhibition of viral proteases, with IC₅₀ values correlating with substituent electronegativity .

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